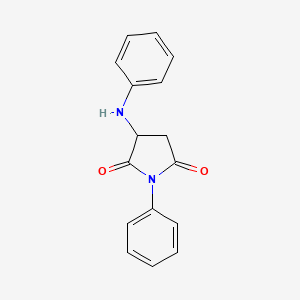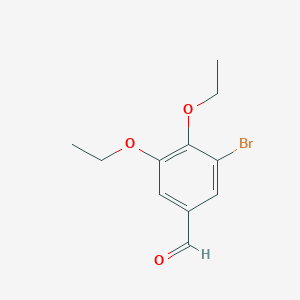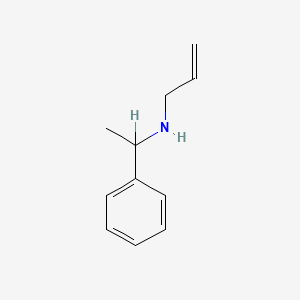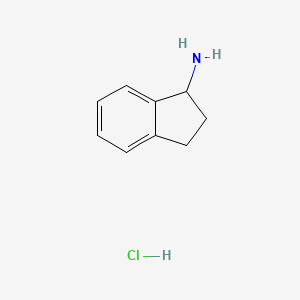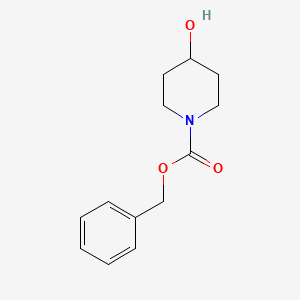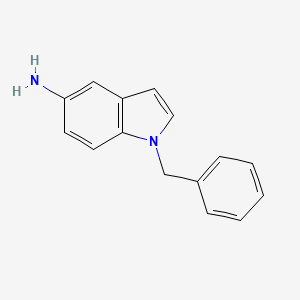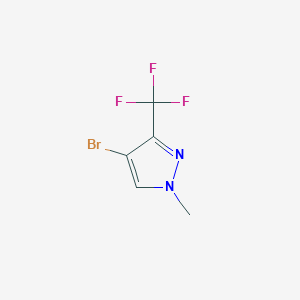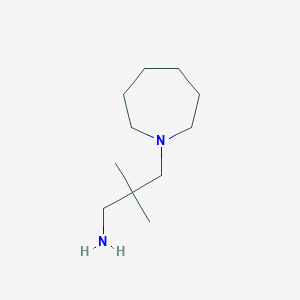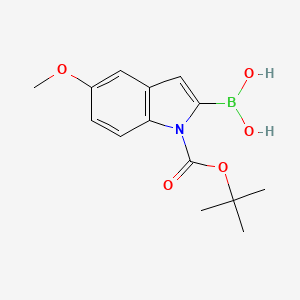![molecular formula C12H10N2O3S B1273344 [2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate CAS No. 402848-76-4](/img/structure/B1273344.png)
[2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate
Übersicht
Beschreibung
2-(1,3-Thiazol-2-ylcarbamoyl)phenyl Acetate (TPCA) is a thiazole-based chemical compound that is used in a variety of scientific research applications. It is a versatile chemical compound with a wide range of applications due to its unique properties. TPCA has been studied extensively in the fields of biochemistry, physiology, and pharmacology, and has been found to have a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antiparasitic Applications
2-(Thiazol-2-ylcarbamoyl)phenyl acetate: has been studied for its potential use in antimicrobial and antiparasitic therapies. As an impurity of Nitazoxanide, a well-known antiprotozoal medication, this compound shares structural similarities that suggest it could also interfere with the electron transfer reactions in anaerobic energy metabolism of parasites . This could lead to the development of new treatments for infections caused by organisms such as Giardia lamblia and Cryptosporidium spp. .
Anticancer Research
Thiazole derivatives, including 2-(Thiazol-2-ylcarbamoyl)phenyl acetate , have been explored for their antitumor and cytotoxic activities. Research indicates that modifications to the thiazole moiety can produce compounds with potent effects on various human tumor cell lines, suggesting a potential role in cancer treatment .
Neuroprotective Agent Development
The thiazole core of 2-(Thiazol-2-ylcarbamoyl)phenyl acetate is present in many compounds with neuroprotective properties. These properties are particularly relevant in the development of treatments for neurodegenerative diseases, where the compound could play a role in synthesizing neurotransmitters like acetylcholine .
Anti-Inflammatory and Analgesic Research
This compound has been associated with anti-inflammatory and analgesic activities. The thiazole ring is a common feature in drugs that exhibit these properties, and as such, 2-(Thiazol-2-ylcarbamoyl)phenyl acetate could be a valuable starting point for the development of new pain relief medications .
Agricultural Chemical Development
In the agricultural sector, thiazole derivatives are used to create fungicides and biocides. The structural features of 2-(Thiazol-2-ylcarbamoyl)phenyl acetate make it a candidate for the synthesis of new compounds that could protect crops from fungal and microbial threats .
Analytical Chemistry Applications
2-(Thiazol-2-ylcarbamoyl)phenyl acetate: can be used in analytical chemistry as a reference compound for stability studies and the development of analytical methods, such as high-performance liquid chromatography (HPLC), to quantify Nitazoxanide and its impurities in pharmaceutical formulations .
Wirkmechanismus
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
The pharmacokinetics of thiazole derivatives can vary widely, impacting their bioavailability and therapeutic potential .
Result of Action
Thiazole derivatives have been found to exhibit a range of effects at the molecular and cellular level, contributing to their diverse biological activities .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of thiazole derivatives .
Eigenschaften
IUPAC Name |
[2-(1,3-thiazol-2-ylcarbamoyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S/c1-8(15)17-10-5-3-2-4-9(10)11(16)14-12-13-6-7-18-12/h2-7H,1H3,(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWWYCHNNUHFAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate | |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid](/img/structure/B1273261.png)

![3-[4-(4-Methylphenyl)phenoxy]butan-2-one](/img/structure/B1273266.png)
